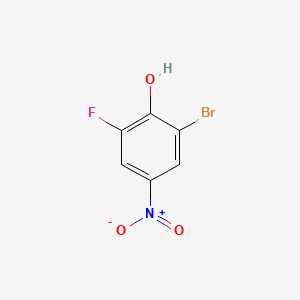

2-Bromo-6-fluoro-4-nitrophenol

描述

2-Bromo-6-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-fluoro-4-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C to complete the reaction. The organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

化学反应分析

Nitration Reaction

The nitro group in 2-bromo-6-fluoro-4-nitrophenol is introduced via nitration of a bromo-fluorophenol precursor. A typical procedure involves:

- Reactants : 2-bromo-4-fluorophenol, sulfuric acid (H₂SO₄), nitric acid (HNO₃).

- Conditions : Reaction in chloroform at 20–45°C for 3 hours .

- Yield : 89% .

Key Observations :

- The nitration mixture (H₂SO₄:HNO₃ = 1:5.5 molar ratio) facilitates regioselective para-nitration relative to the hydroxyl group.

- Electron-withdrawing bromo and fluoro groups deactivate the ring but direct nitration to the position ortho to bromine and para to fluorine .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20–45°C | |

| Reaction Time | 3 hours | |

| Nitrating Agent | H₂SO₄/HNO₃ (1:5.5) | |

| Solvent | Chloroform | |

| Yield | 89% |

Bromination and Halogenation

Bromine is introduced via electrophilic substitution or halogen exchange. For example:

- Reactants : 4-fluoro-2-methylphenol, bromine (Br₂), hydrogen peroxide (H₂O₂) .

- Conditions : Reaction at −10°C to 5°C in a chloroform/water mixture .

- Yield : 94% .

Key Observations :

- Bromine acts as an electrophile, substituting hydrogen at the ortho position relative to the hydroxyl group.

- Hydrogen peroxide oxidizes intermediate hydrobromic acid, preventing reverse reactions .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

- Reactants : this compound, nucleophiles (e.g., –OH, –NH₂).

- Conditions : Catalyzed by transition metals (e.g., Cu) or strong bases .

Examples :

- Replacement of bromine with methoxy (–OCH₃) using sodium methoxide .

- Amination with ammonia in the presence of Cu(I) catalysts .

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or using metal-acid systems:

Key Product : 2-bromo-6-fluoro-4-aminophenol, a versatile intermediate for pharmaceuticals.

Oxidation Reactions

The phenolic –OH group can be oxidized to a quinone structure under strong oxidative conditions:

- Reactants : KMnO₄ or CrO₃ in acidic media.

- Product : 2-bromo-6-fluoro-4-nitro-1,4-benzoquinone.

科学研究应用

Agricultural Applications

One of the primary applications of 2-Bromo-6-fluoro-4-nitrophenol is in agriculture, where it exhibits broad-spectrum antibacterial and fungicidal properties.

Fungicidal Activity

Research indicates that this compound demonstrates superior fungicidal activity compared to related compounds like 4-fluorophenol. It has been shown to effectively inhibit various phytopathogens, making it a valuable candidate for crop protection.

| Pathogen | Inhibition Concentration (mg/L) |

|---|---|

| Wheat total eclipse | 3.18 |

| Apple decay | 4.34 |

| Oranges and tangerines anthrax | 11.01 |

| Chinese cabbage grey mold | 5.75 |

| Cotton | 4.76 |

The efficacy of this compound in controlling these pathogens suggests its potential as a biopesticide, providing an environmentally friendly alternative to synthetic pesticides .

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been explored for its potential antitubercular activities. The structural framework of this compound allows for modifications that enhance its biological activity against Mycobacterium tuberculosis.

Antitubercular Activity

A study synthesized derivatives based on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide structure, which includes the target compound as a precursor. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against rifampicin-resistant strains of tuberculosis .

| Compound | MIC (μg/mL) | Activity Against Resistant Strains |

|---|---|---|

| Compound 3m | 4 | Rifampicin-resistant TB |

| Compound 3i | 32 | Isoniazid-resistant TB |

This highlights the potential of this compound in developing new antitubercular agents through structural modifications .

Synthesis and Industrial Applications

The synthesis of this compound is characterized by its simplicity and high yield, making it suitable for industrial applications. The typical synthesis involves the nitration of bromo-4-fluorophenol using a mixture of sulfuric acid and nitric acid .

Synthesis Process Overview

- Dissolve bromo-4-fluorophenol in chloroform.

- Gradually add a nitration mixture (sulfuric acid/nitric acid).

- Heat the mixture to facilitate the reaction.

- Wash the organic phase with water and evaporate the solvent to obtain the product.

This method is noted for its efficiency and environmental friendliness, aligning with contemporary green chemistry principles.

作用机制

The mechanism of action of 2-Bromo-6-fluoro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The bromine and fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

相似化合物的比较

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-4-methyl-6-nitrophenol

- 2-Bromo-4-methoxy-6-nitrophenol

- 2-Bromo-6-nitrophenol

- 2-Bromo-4-chloro-6-nitrophenol

- 2-Bromo-3-fluoro-6-nitrophenol

Uniqueness: 2-Bromo-6-fluoro-4-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .

生物活性

2-Bromo-6-fluoro-4-nitrophenol (BFNP) is a halogenated phenolic compound with significant biological activity. Its structure includes a bromine atom, a fluorine atom, and a nitro group attached to a phenolic ring, which contribute to its chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of BFNP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C6H3BrFNO3

- Molecular Weight : 236.00 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

BFNP exhibits various biological activities due to its unique chemical structure. Its biological effects can be attributed to the following mechanisms:

- Antimicrobial Activity : BFNP has shown promising results against several bacterial strains. The presence of the nitro group is known to enhance the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : Research indicates that BFNP can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly useful in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : BFNP has been studied for its potential to inhibit certain enzymes, including those involved in metabolic pathways of xenobiotics. This inhibition can affect drug metabolism and efficacy.

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BFNP against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that BFNP exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests that BFNP could serve as a potential alternative or adjunct therapy in treating bacterial infections.

Case Study 2: Antioxidant Activity

In vitro assays measuring the antioxidant capacity of BFNP revealed that it effectively scavenges DPPH radicals, indicating strong antioxidant properties. The study concluded that these properties might contribute to protective effects against oxidative stress-related diseases.

Case Study 3: Enzyme Interaction

Research involving metabolic enzyme assays showed that BFNP acts as an inhibitor of specific CYP450 isoforms, which play crucial roles in drug metabolism. This finding highlights the importance of understanding BFNP's interactions with metabolic pathways, especially in pharmacokinetics and toxicology.

属性

IUPAC Name |

2-bromo-6-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBBEHQOMCJIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602599 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-49-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 329-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。